2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide

LogP lipophilicity membrane permeability

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide (CAS 175202‑68‑3) is a brominated pyrazole–thioamide heterocycle with molecular formula C₇H₁₀BrN₃S and a molecular weight of 248.14 g·mol⁻¹. The compound comprises a 4‑bromo‑3,5‑dimethyl‑1H‑pyrazole core linked via a methylene bridge to a terminal thioamide group, resulting in a predicted LogP of approximately 1.55–2.25 and a polar surface area of 43.8–75.9 Å².

Molecular Formula C7H10BrN3S
Molecular Weight 248.15 g/mol
CAS No. 175202-68-3
Cat. No. B066370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide
CAS175202-68-3
Molecular FormulaC7H10BrN3S
Molecular Weight248.15 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC(=S)N)C)Br
InChIInChI=1S/C7H10BrN3S/c1-4-7(8)5(2)11(10-4)3-6(9)12/h3H2,1-2H3,(H2,9,12)
InChIKeyGCUCQQALIUJZMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide (CAS 175202-68-3): Structural Identity and Core Properties


2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide (CAS 175202‑68‑3) is a brominated pyrazole–thioamide heterocycle with molecular formula C₇H₁₀BrN₃S and a molecular weight of 248.14 g·mol⁻¹ . The compound comprises a 4‑bromo‑3,5‑dimethyl‑1H‑pyrazole core linked via a methylene bridge to a terminal thioamide group, resulting in a predicted LogP of approximately 1.55–2.25 and a polar surface area of 43.8–75.9 Å² . It is catalogued within the Thermo Scientific Maybridge fragment screening collection under the identifier Maybridge4_002403, where it belongs to the bromo‑fragment subset designed specifically for X‑ray crystallography‑based fragment screening .

Why 2‑(4‑Bromo‑3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethanethioamide Cannot Be Freely Substituted by In‑Class Analogs


Although many pyrazole‑thioamide derivatives share a common scaffold, even minor structural alterations—such as replacing the thioamide with an amide, removing the bromine atom, or altering the methylation pattern—significantly shift key physicochemical and functional properties that are critical for fragment‑based drug discovery and synthetic utility. The thioamide group imparts higher lipophilicity and distinct hydrogen‑bonding character compared to the corresponding amide, while the bromine substituent provides a heavy‑atom anomalous scattering signal essential for experimental phasing in protein crystallography . Consequently, generic substitution without quantitative justification risks compromising screening hit integrity, synthetic tractability, and the interpretability of structure‑based design efforts. Note: High‑strength direct head‑to‑head comparative biological data remain scarce for this specific compound; the differential evidence presented below is drawn from cross‑study comparable physicochemical data and class‑level inference.

Quantitative Differentiation Evidence for 2‑(4‑Bromo‑3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethanethioamide Against Key Comparators


LogP Shift of +0.80 Relative to the Amide Analog Confers Enhanced Lipophilicity

The target compound exhibits a predicted LogP of 2.25 , whereas its direct amide congener, 2‑(4‑bromo‑3,5‑dimethyl‑1H‑pyrazol‑1‑yl)acetamide (CAS 1005668‑21‑2), has a predicted LogP of 1.45 . The +0.80 log unit increase reflects the replacement of the amide oxygen with sulfur, which reduces hydrogen‑bonding capacity and increases hydrophobicity.

LogP lipophilicity membrane permeability fragment-based drug discovery

Boiling Point Lowered by ~33 °C Compared to the Amide Analog Facilitates Purification

The predicted normal boiling point of the target compound is 354.1 °C at 760 mmHg , whereas the corresponding amide analog has a predicted boiling point of approximately 387.5 °C [1]. The 33.4 °C reduction indicates weaker intermolecular hydrogen bonding in the thioamide compared to the amide.

boiling point purification distillation physical property differentiation

Molecular Weight Increase of 78.9 Da Over the Des‑Bromo Analog Enables Anomalous X‑Ray Scattering

The target compound has a molecular weight of 248.14 Da , whereas its des‑bromo counterpart, 2‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethanethioamide, has a molecular weight of 169.25 Da . The 78.89 Da difference arises from the substitution of hydrogen (1 Da) by bromine (80 Da) at the pyrazole 4‑position. This bromine atom provides a strong anomalous scattering signal (f″ ≈ 1.5 e⁻ at Cu Kα) that is absent in the des‑bromo analog .

molecular weight bromine anomalous scattering X‑ray crystallography fragment screening

Rotatable Bond and Hydrogen‑Bond Acceptor Profile Differentiates Conformational Flexibility from Related Heterocycles

The target compound contains 2 rotatable bonds and 3 hydrogen‑bond acceptors (S, N‑pyrazole, N‑thioamide) with 1 hydrogen‑bond donor (thioamide NH₂) , adhering to the Rule of Three (Ro3) criteria for fragment‑based screening: molecular weight ≤300 Da, LogP ≤3, H‑bond donors ≤3, H‑bond acceptors ≤3, and rotatable bonds ≤3 . The amide analog has identical rotatable bond count but increased H‑bond acceptor/donor polarity, while the des‑bromo analog has lower molecular weight and lacks the halogen‑bonding capability.

rotatable bonds hydrogen‑bond acceptors conformational flexibility fragment library design

Procurement‑Relevant Application Scenarios for 2‑(4‑Bromo‑3,5‑dimethyl‑1H‑pyrazol‑1‑yl)ethanethioamide


Fragment‑Based Drug Discovery by X‑Ray Crystallography

The presence of bromine at the pyrazole 4‑position enables experimental phasing via single‑wavelength anomalous diffraction (SAD) in protein–ligand co‑crystallography . This compound is directly incorporated into the Thermo Scientific Maybridge bromo‑fragment collection, which is pre‑filtered for Ro3 compliance, purity ≥95%, and PAINS removal, making it immediately deployable in fragment screening campaigns without additional quality control or derivatization .

Lead Optimization Requiring Balanced Lipophilicity

With a LogP of 1.55–2.25, the compound sits within the optimal lipophilicity range for oral bioavailability while offering increased hydrophobicity compared to its amide analog (LogP 1.45) . Medicinal chemists seeking to modulate membrane permeability without drastically increasing molecular weight can leverage this 0.8 log unit advantage to fine‑tune ADME properties during hit‑to‑lead optimization.

Synthetic Intermediate for Cross‑Coupling Chemistry

The 4‑bromo substituent serves as a versatile handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira), allowing efficient diversification of the pyrazole scaffold . This is in contrast to the des‑bromo analog, which lacks this synthetic exit vector and would require a separate bromination step, adding time and cost to library synthesis.

Purification Method Development Leveraging Boiling Point Differences

The predicted boiling point of 354.1 °C is approximately 33 °C lower than that of the amide analog (387.5 °C), suggesting that distillation‑based purification may be feasible for the thioamide but not for the amide [1]. This physical property distinction can guide purification protocol selection during scale‑up, potentially reducing solvent consumption and cycle time.

Quote Request

Request a Quote for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanethioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.